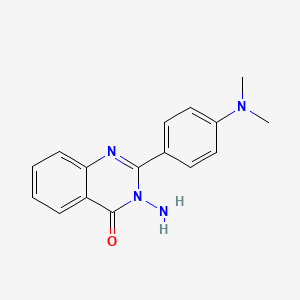
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one is a quinazoline derivative known for its diverse applications in scientific research. This compound features a quinazolinone core structure substituted with an amino group and a dimethylaminophenyl group, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with 4-(dimethylamino)benzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazolinone core. The detailed steps are as follows:
Starting Materials: 2-aminobenzamide and 4-(dimethylamino)benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone derivatives.
Substitution: The amino and dimethylaminophenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and substituted quinazolinone derivatives with diverse functional groups.
Applications De Recherche Scientifique
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing various signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the dimethylaminophenyl group, resulting in different chemical and biological properties.
4-(Dimethylamino)phenylquinazolin-4(3H)-one: Lacks the amino group, affecting its reactivity and applications.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the dimethylamino group, leading to variations in its chemical behavior and biological activity.
Uniqueness
3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one is unique due to the presence of both the amino and dimethylaminophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound with diverse applications in research and industry.
Propriétés
Formule moléculaire |
C16H16N4O |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
3-amino-2-[4-(dimethylamino)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H16N4O/c1-19(2)12-9-7-11(8-10-12)15-18-14-6-4-3-5-13(14)16(21)20(15)17/h3-10H,17H2,1-2H3 |
Clé InChI |
XKKLWPRYIDJWFV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















